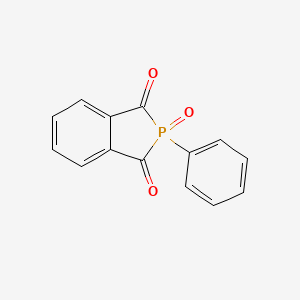
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is a heterocyclic compound containing phosphorus It is characterized by a fused ring system that includes both aromatic and phosphorane components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylphosphonic dichloride with an aromatic amine, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione involves its interaction with molecular targets through its phosphorus atom and aromatic ring. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved may include coordination chemistry, redox reactions, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine oxide: Similar in structure but lacks the fused ring system.
Phosphindole derivatives: Compounds with similar ring systems but different substituents.
Phosphorane derivatives: Compounds with similar phosphorus-containing moieties but different overall structures.
Uniqueness
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is unique due to its combination of an aromatic ring and a phosphorus-containing ring system
Propriétés
Numéro CAS |
117421-97-3 |
|---|---|
Formule moléculaire |
C14H9O3P |
Poids moléculaire |
256.19 g/mol |
Nom IUPAC |
2-oxo-2-phenylisophosphindole-1,3-dione |
InChI |
InChI=1S/C14H9O3P/c15-13-11-8-4-5-9-12(11)14(16)18(13,17)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
ZSLHAHFZEBPOQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
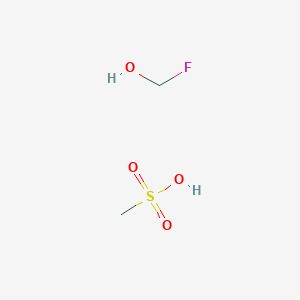
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
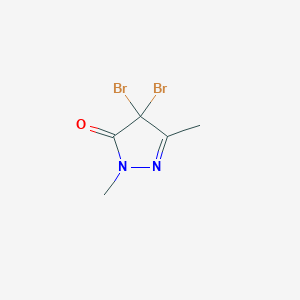

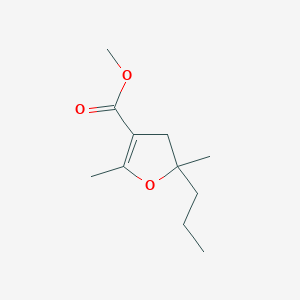
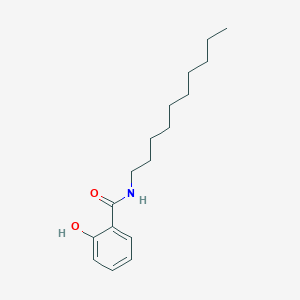

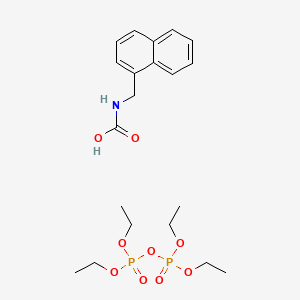
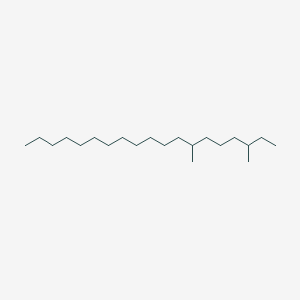
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
